2-Phenylthiophen-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

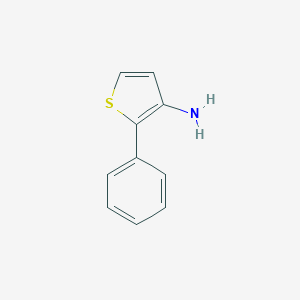

2-Phenylthiophen-3-amine (C₁₀H₉NS, MW 175.25 g/mol) is a heterocyclic aromatic compound featuring a thiophene ring substituted with a phenyl group at position 2 and an amine (-NH₂) at position 3 (Figure 1). This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of bioactive molecules and functional polymers. Commercial availability of its hydrochloride salt (CAS 5203) highlights its industrial relevance .

Structurally, the phenyl group enhances π-conjugation, while the amine group facilitates nucleophilic reactivity, making it versatile for further functionalization. Its synthesis often involves acetamidation or modified Gewald reactions, as seen in related thiophene derivatives .

常见问题

Basic Research Questions

Q. What are the optimal synthesis routes for 2-Phenylthiophen-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, Knoevenagel condensation with substituted phenylacrylamides under controlled temperatures (60–80°C) and solvent systems (e.g., ethanol or DMF) can yield thiophene derivatives . Reaction time (4–8 hours) and stoichiometric ratios (1:1.2 for amine to carbonyl reactants) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying aromatic proton environments (δ 6.8–7.5 ppm) and amine groups (δ 2.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 202.08). Infrared (IR) spectroscopy detects NH stretching (~3350 cm⁻¹) and C-S bonds (~690 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing this compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 30 days) show <5% decomposition when protected from light and moisture .

Advanced Research Questions

Q. What mechanisms explain the contradictory bioactivity results of this compound in antioxidant vs. pro-inflammatory assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. FRAP for antioxidants) or cell-line specificity (e.g., RAW 264.7 macrophages vs. HEK293). Researchers should validate activity via dose-response curves (IC₅₀ calculations) and cross-check with ROS scavenging assays. Structural analogs with electron-donating groups (e.g., –OCH₃) often enhance antioxidant activity but may antagonize anti-inflammatory pathways .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the amine group’s lone pair (HOMO: –5.2 eV) facilitates coordination with transition metals (e.g., Pd in cross-coupling reactions). Molecular dynamics (MD) simulations further assess solvent effects on reaction kinetics .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodological Answer : Kinetic studies using inline FTIR or HPLC identify intermediates prone to side reactions (e.g., dimerization). Optimizing mixing efficiency (via microreactors) and slow reagent addition (e.g., dropwise for acylating agents) reduces byproducts. Recrystallization with acetonitrile/water (70:30) improves purity to >98% .

Q. Data Analysis & Experimental Design

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques: X-ray crystallography resolves absolute configuration, while NOESY NMR confirms spatial proximity of protons. For ambiguous cases, compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw) and consult crystallographic databases (e.g., Cambridge Structural Database) .

Q. What in vitro models best evaluate the compound’s neuroprotective potential?

- Methodological Answer : Primary neuronal cultures (e.g., rat cortical neurons) treated with oxidative stressors (H₂O₂ or glutamate) assess viability via MTT assay. Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activity to confirm apoptosis inhibition. Include positive controls (e.g., N-acetylcysteine) and validate with siRNA knockdown of target genes (e.g., Nrf2) .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Key analogs and their properties are summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 2-Phenylthiophen-3-amine | C₁₀H₉NS | 175.25 | Phenyl (C₆H₅) at C2, -NH₂ at C3 | High π-conjugation; amine reactivity |

| 2-(3-Thienyl)ethanamine | C₆H₉NS | 127.21 | Ethylamine (-CH₂CH₂NH₂) at C3 | Lower molecular weight; liquid state; TAAR1 agonist activity |

| Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | C₁₉H₁₉N₃O₃S | 369.44 | Cyano (-CN), acrylamido, carboxylate, and methyl groups | Crystalline solid; antioxidant and anti-inflammatory activities |

| (3-bromothiophen-2-yl)methylamine | C₈H₁₂BrNOS | 250.16 | Bromo (-Br) at C3, methoxyethyl (-CH₂CH₂OCH₃) | Halogenated; polarizable; potential cross-coupling precursor |

Key Observations :

- Electronic Effects : The phenyl group in this compound enhances electron delocalization, whereas bromine in (3-bromothiophen-2-yl)methylamine increases electrophilicity for cross-coupling reactions .

- Solubility : Ethyl carboxylate derivatives (e.g., ) exhibit higher polarity and solubility in polar solvents compared to simpler amines like 2-(3-thienyl)ethanamine .

属性

CAS 编号 |

183676-85-9 |

|---|---|

分子式 |

C10H9NS |

分子量 |

175.25 g/mol |

IUPAC 名称 |

2-phenylthiophen-3-amine |

InChI |

InChI=1S/C10H9NS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H,11H2 |

InChI 键 |

CRDIHPHMWBEZEO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)N |

同义词 |

2-phenylthiophen-3-amine |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。